Cas no 898406-01-4 (N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide)

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide is a synthetic organic compound featuring a benzodioxole-thiazole core linked to an ethanesulfonyl-substituted benzamide moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for designing biologically active molecules. The presence of the benzodioxole and thiazole groups may confer selectivity in binding interactions, while the ethanesulfonyl moiety could enhance solubility and pharmacokinetic properties. This compound may serve as an intermediate in the synthesis of therapeutics targeting neurological or inflammatory pathways. Its well-defined chemical structure allows for precise modifications, making it a candidate for structure-activity relationship studies in drug discovery.
N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide structure
898406-01-4 structure
Product Name:N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide
CAS No:898406-01-4
MF:C19H16N2O5S2
MW:416.470742225647
CID:5481248
Update Time:2025-06-07

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
    • N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide
    • Inchi: 1S/C19H16N2O5S2/c1-2-28(23,24)14-6-3-12(4-7-14)18(22)21-19-20-15(10-27-19)13-5-8-16-17(9-13)26-11-25-16/h3-10H,2,11H2,1H3,(H,20,21,22)
    • InChI Key: UZFMLMCBFLCAEC-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C3OCOC3=C2)=CS1)(=O)C1=CC=C(S(CC)(=O)=O)C=C1

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide
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F2648-0563-2mg
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F2648-0563-5mg
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F2648-0563-10mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide
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N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide Related Literature

Additional information on N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide: A Comprehensive Overview

The compound with CAS No 898406-01-4, known as N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising properties, making it a subject of extensive research in recent years.

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl is a critical component of this molecule, contributing to its aromatic stability and reactivity. The benzodioxole group is known for its ability to enhance the electronic properties of the molecule, making it suitable for applications in pharmaceuticals and materials science. Recent studies have highlighted the role of this group in improving the bioavailability of drugs, particularly in the context of targeted drug delivery systems.

The ethanesulfonyl moiety in the compound plays a pivotal role in modulating the molecule's solubility and stability. This group has been shown to enhance the hydrophilicity of the compound, which is crucial for its performance in aqueous environments. Researchers have explored the use of this compound in biomedical imaging due to its ability to interact with biological systems without causing adverse effects.

The synthesis of N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl derivatives has been optimized through various methodologies. Recent advancements in catalytic processes have enabled the efficient production of this compound with high purity and yield. These improvements have significantly reduced the cost of production, making it more accessible for large-scale applications.

In terms of applications, this compound has shown remarkable potential in the field of antimicrobial agents. Studies conducted in 2023 have demonstrated its effectiveness against a wide range of bacterial and fungal strains. The compound's ability to disrupt microbial membranes without inducing resistance makes it a promising candidate for developing next-generation antibiotics.

Another area where this compound has made significant strides is in neuroprotective therapies. Research indicates that it can cross the blood-brain barrier efficiently and exhibit neuroprotective effects by reducing oxidative stress and inflammation. This property has led to its consideration as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The environmental impact of this compound has also been a focal point of recent research. Studies have shown that it biodegrades efficiently under natural conditions, minimizing its ecological footprint. This makes it an eco-friendly alternative to traditional chemical compounds used in various industries.

In conclusion, N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol

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